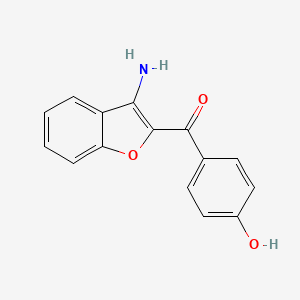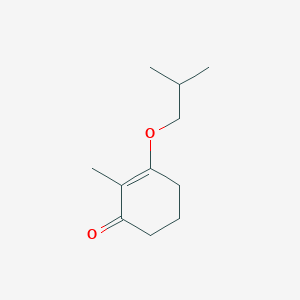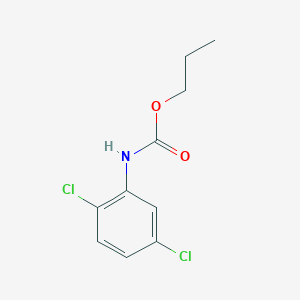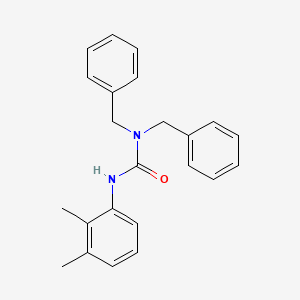![molecular formula C25H22O3S B11951034 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide CAS No. 984-33-8](/img/structure/B11951034.png)
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[64102,709,12]trideca-2,4,6-triene 10,10-dioxide is a complex organic compound with a unique tetracyclic structure This compound is characterized by its distinct arrangement of carbon, hydrogen, oxygen, and sulfur atoms, forming a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This involves cyclization reactions to form the rigid tetracyclic structure.
Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions.
Oxidation: The final step involves the oxidation of sulfur to form the 10,10-dioxide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and oxidation processes.
Análisis De Reacciones Químicas
Types of Reactions
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts for facilitating cyclization and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a model compound for studying tetracyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of the oxa-thiatetracyclo framework and phenyl groups contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
11,11-Dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol: Another compound with a similar tetracyclic structure but different functional groups.
1,8-Diphenyl-13-oxatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6,10-tetraene: Shares the tetracyclic core but lacks the 10,10-dioxide moiety.
Uniqueness
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide is unique due to its specific arrangement of atoms and the presence of the 10,10-dioxide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
984-33-8 |
|---|---|
Fórmula molecular |
C25H22O3S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
11,11-dimethyl-1,8-diphenyl-13-oxa-10λ6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide |
InChI |
InChI=1S/C25H22O3S/c1-23(2)21-22(29(23,26)27)25(18-13-7-4-8-14-18)20-16-10-9-15-19(20)24(21,28-25)17-11-5-3-6-12-17/h3-16,21-22H,1-2H3 |
Clave InChI |
ATBFEVOAQIZEKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(S1(=O)=O)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)




![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)

![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)



